molecular formula C24H19N3OS B11081454 1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11081454
M. Wt: 397.5 g/mol
InChI Key: GRLUSDHMLITRQQ-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a heterocyclic compound that features a unique structure combining pyrazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,4-triphenyl-1H-pyrazole with a thioamide in the presence of a base, followed by cyclization to form the thiazepine ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its combination of pyrazole and thiazepine rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

1,3,4-triphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C24H19N3OS/c28-20-16-29-23(18-12-6-2-7-13-18)21-22(17-10-4-1-5-11-17)26-27(24(21)25-20)19-14-8-3-9-15-19/h1-15,23H,16H2,(H,25,28)

InChI Key

GRLUSDHMLITRQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C(S1)C3=CC=CC=C3)C(=NN2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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